2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate (DFHA) is a fluorous functional monomer that is majorly used in the surface functionalization. It can also be utilized in chemical vapor deposition process for the synthesis of nanomaterials.
Mechanism of Action
Target of Action
1H,1H,7H-Dodecafluoroheptyl acrylate (DFHA) is a fluorous functional monomer . Its primary targets are surfaces and materials that require functionalization .
Mode of Action
DFHA interacts with its targets through a process known as surface functionalization . This involves the attachment of functional groups to the surface of a material, thereby altering its properties and making it suitable for specific applications .
Biochemical Pathways
It’s known that dfha can be utilized in chemical vapor deposition processes for the synthesis of nanomaterials .
Result of Action
The application of DFHA results in the functionalization of surfaces and the formation of highly conductive composites . For instance, it can be used in the surface modification of multi-walled carbon nanotubes (MWCNTs) for the formation of highly conductive composites .
Action Environment
The action, efficacy, and stability of DFHA can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the chemical vapor deposition process can affect the outcome of nanomaterial synthesis . .
Biochemical Analysis
Biochemical Properties
As a fluorous functional monomer, it is known to interact with various biomolecules to facilitate surface functionalization .
Cellular Effects
It is known to be used in the surface modification of multi-walled carbon nanotubes (MWCNTs) for the formation of highly conductive composites .
Molecular Mechanism
It is known to interact with various biomolecules during surface functionalization .
Temporal Effects in Laboratory Settings
It is known to be stable at ambient temperatures for relatively short periods .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12O2/c1-2-4(23)24-3-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h2,5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJDNMGOWJONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26246-67-3 | |
Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26246-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80184039 | |
Record name | (6H-Perfluorohexyl)methyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-85-3 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2993-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002993853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6H-Perfluorohexyl)methyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes DFHA particularly suitable for creating dry-processable resists for electron-beam lithography?
A1: DFHA's incorporation into resists allows for development using supercritical carbon dioxide (scCO2) [, ]. This is primarily due to the increased solubility of fluorinated acrylates in scCO2. Traditional lithographic processes often use liquid developers, which can lead to swelling and pattern distortion. The use of scCO2 as a developer offers a more environmentally friendly alternative while allowing for high-resolution patterning.
Q2: How does the incorporation of DFHA into glycidyl methacrylate (GMA) copolymers impact their mechanical properties?
A2: Research shows that incorporating DFHA into GMA copolymers, followed by annealing, can significantly enhance the material's hardness and modulus []. This improvement in mechanical properties is attributed to the crosslinking of epoxy groups within GMA units, a process facilitated by the presence of DFHA.
Q3: How does the ratio of DFHA in a copolymer affect its properties?
A3: The ratio of DFHA during copolymer synthesis plays a critical role in determining the final material properties. For instance, increasing the DFHA content in a copolymer with GMA results in a corresponding increase in the material's solubility in scCO2 []. This control over solubility is crucial for tuning resist performance in lithographic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.